molecular formula C12H19Cl2N4O4PS B097267 Thiamine hydrochloride phosphate CAS No. 16028-14-1

Thiamine hydrochloride phosphate

Cat. No.: B097267
CAS No.: 16028-14-1
M. Wt: 417.2 g/mol
InChI Key: FRSZYKKDWVPUFP-UHFFFAOYSA-N
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Description

Thiamine hydrochloride phosphate, also known as vitamin B1 phosphate, is a water-soluble vitamin essential for various metabolic processes in the body. It plays a crucial role in carbohydrate metabolism and is vital for the proper functioning of the nervous system, muscles, and heart. This compound is often used in dietary supplements and fortified foods to prevent and treat thiamine deficiency, which can lead to conditions such as beriberi and Wernicke-Korsakoff syndrome .

Scientific Research Applications

Thiamine hydrochloride phosphate has a wide range of scientific research applications:

Mechanism of Action

Vitamin B1 combines with adenosine triphosphate (ATP) to form thiamine pyrophosphate, also known as co carboxylase, a coenzyme . Its role in carbohydrate metabolism is the decarboxylation of pyruvic acid and alpha-ketoacids to acetaldehyde and carbon dioxide .

Safety and Hazards

Thiamine hydrochloride can cause eye irritation . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . The fundamental reaction kinetics of thiamine reported in a study provide a basis for understanding thiamine stability and therefore improving thiamine delivery in many foods containing both natural and fortified thiamine . This could be a potential area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine hydrochloride phosphate can be synthesized through the phosphorylation of thiamine hydrochloride. The process involves the reaction of thiamine hydrochloride with phosphoric acid or a phosphorylating agent under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully monitored to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process involves the derivatization of thiamine using potassium ferricyanide to form thiochromes, which are then separated and purified using HPLC .

Chemical Reactions Analysis

Types of Reactions: Thiamine hydrochloride phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation under alkaline conditions, heat, and light .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include thiamine monophosphate, thiamine diphosphate, and thiamine triphosphate. These phosphorylated forms of thiamine are biologically active and play essential roles in metabolic processes .

Comparison with Similar Compounds

Uniqueness: Thiamine hydrochloride phosphate is unique due to its high solubility in water and its stability under acidic conditions. This makes it an ideal form for dietary supplements and fortified foods. Additionally, its phosphorylated forms are crucial for various metabolic processes, making it indispensable for maintaining overall health .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4O4PS.2ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZYKKDWVPUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N4O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16028-14-1
Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-, chloride, hydrochloride (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16028-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine phosphate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016028141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamine hydrochloride phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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